N-(3,4-Dicyanophenyl)-L-leucine
Description
N-(3,4-Dicyanophenyl)-L-leucine is a synthetic leucine derivative characterized by a dicyanophenyl group substituted at the amino terminus of L-leucine.
Properties
CAS No. |
850015-32-6 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
(2S)-2-(3,4-dicyanoanilino)-4-methylpentanoic acid |
InChI |
InChI=1S/C14H15N3O2/c1-9(2)5-13(14(18)19)17-12-4-3-10(7-15)11(6-12)8-16/h3-4,6,9,13,17H,5H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
OIHPKZKCCDLELX-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC(=C(C=C1)C#N)C#N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dicyanophenyl)-L-leucine typically involves the reaction of 3,4-dicyanophenyl derivatives with L-leucine under specific conditions. One common method includes the use of coupling agents to facilitate the formation of the amide bond between the dicyanophenyl group and the amino acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dicyanophenyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The dicyanophenyl group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyanophenyl ketones, while reduction can produce dicyanophenyl amines.
Scientific Research Applications
N-(3,4-Dicyanophenyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: It is utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-Dicyanophenyl)-L-leucine exerts its effects involves its interaction with specific molecular targets. The dicyanophenyl group can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Functional Groups
Cyclic Dipeptides (e.g., Cyclo(L-leucyl-L-leucyl) and Pulcherriminic Acid)
- Cyclo(L-leucyl-L-leucyl): A cyclic dipeptide formed via condensation of two L-leucine residues. Unlike N-(3,4-Dicyanophenyl)-L-leucine, it lacks aromatic substituents and instead features a nonpolar cyclic backbone. Structural confirmation was achieved using UPLC HR HESI-MS and isotope labeling .
- Pulcherriminic Acid: Another cyclic dipeptide derivative with hydroxylation modifications.
N-(4-Dimethylamino 3,5-Dinitrophenyl) Acetonitrile
- This compound shares a substituted phenyl group but differs in substituents (dimethylamino and nitro groups vs. cyano groups). The dinitrophenyl group is highly electron-deficient, similar to dicyanophenyl, but may exhibit distinct reactivity in biological systems, such as enhanced antifungal activity .
L-Leucine Esters (e.g., Formyl-l-leucinate Derivatives)
- Compounds like (S)-[(S,E)-Henicos-7-en-10-yl]N-formyl-l-leucinate () highlight leucine’s role in esterified or acylated forms. The dicyanophenyl group in this compound introduces greater hydrophobicity compared to formyl or alkyl esters .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated based on substituent contributions (cyano groups increase logP vs. hydroxyl or polar groups).
Bioactivity and Functional Implications
- Electron-Withdrawing Effects: The dicyanophenyl group in this compound may enhance binding to enzymes or receptors via dipole interactions, contrasting with the hydrogen-bonding capacity of hydroxylated analogs like pulcherriminic acid .
- Antifungal Potential: While N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile exhibits antifungal properties (), the dicyanophenyl group’s smaller steric footprint could improve target selectivity.
- Membrane Permeability : High logP values (as seen in for similar leucine derivatives) suggest improved lipid bilayer penetration compared to polar cyclic dipeptides .
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